2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

Description

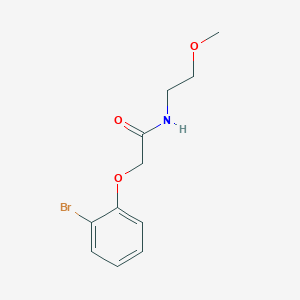

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIWHTXIUHORLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the novel compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and potential applications of new chemical entities. The guide details a plausible synthetic pathway, including step-by-step experimental protocols, and provides predicted analytical data for the characterization of the target molecule. The structure and key physicochemical properties are also presented.

Introduction

Phenoxyacetamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as antimicrobial, antiviral, analgesic, and anti-inflammatory agents.[1][2] The structural versatility of this scaffold allows for a wide range of modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide focuses on a specific, novel derivative, 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, providing a detailed exploration of its fundamental chemical characteristics and a robust methodology for its synthesis and characterization.

Molecular and Physicochemical Properties

The fundamental properties of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide are summarized in the table below. These have been calculated based on its chemical structure.

| Property | Value |

| Chemical Formula | C₁₁H₁₄BrNO₃ |

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide |

| Physical Form | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Amides generally have lower water solubility compared to their parent carboxylic acids.[3] |

Molecular Structure

The chemical structure of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is depicted below. It features a central acetamide core, substituted with a 2-bromophenoxy group at the alpha-carbon and a 2-methoxyethyl group at the nitrogen atom.

Caption: Molecular structure of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.

Synthesis Pathway

A logical and efficient synthetic route to 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide involves a two-step process. The first step is the synthesis of the key intermediate, 2-(2-bromophenoxy)acetic acid, via a Williamson ether synthesis. The second step is the amidation of this carboxylic acid with 2-methoxyethylamine.

Sources

Solubility profile of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in organic solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. Given the absence of extensive public data for this specific molecule, this document emphasizes a strategy that synergizes theoretical prediction with robust experimental validation. We delve into the foundational principles of solubility, with a focus on the application of Hansen Solubility Parameters (HSP) for the rational selection of organic solvents. Furthermore, this guide presents a detailed, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard isothermal shake-flask method. The objective is to equip researchers with both the conceptual understanding and the practical methodology required to accurately characterize the solubility of this and other novel chemical entities, a critical step in chemical process development and pharmaceutical formulation.

Introduction: The Critical Role of Solubility

The compound 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a substituted acetamide featuring a brominated aromatic ring, an ether linkage, and a tertiary amide group. Its molecular structure suggests a moderate degree of polarity, with multiple hydrogen bond acceptor sites (two ether oxygens and one carbonyl oxygen) but no hydrogen bond donor capabilities on the amide nitrogen. These features will dictate its interaction with various organic solvents.

In the fields of medicinal chemistry and drug development, solubility is a cornerstone physicochemical property. It directly influences a compound's utility in:

-

Synthesis and Purification: Affects reaction kinetics, and dictates the choice of solvents for crystallization and chromatography.

-

Formulation Development: Determines the feasibility of creating stable solutions for preclinical and clinical administration.

-

Pharmacokinetics: Poor solubility is a primary contributor to low bioavailability, hindering a drug candidate's therapeutic potential.

Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is not merely academic but a fundamental prerequisite for its advancement.

Theoretical Framework: A Predictive Approach to Solvent Selection

A purely trial-and-error approach to solvent screening is inefficient and resource-intensive. A more scientific methodology involves predicting solubility behavior to rationally select a diverse and informative set of solvents for experimental testing.

Beyond "Like Dissolves Like"

The adage "like dissolves like" provides a basic heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] However, this generalization lacks the nuance required for complex organic molecules. To achieve a more precise prediction, we turn to a more sophisticated model: Hansen Solubility Parameters.

Hansen Solubility Parameters (HSP)

Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components.[2] These components are treated as coordinates in a three-dimensional "Hansen space," and the principle holds that substances with closer coordinates are more likely to be miscible.[3][4]

The three Hansen parameters are:

-

δD (Dispersion): Energy from London dispersion forces, present in all molecules.[5]

-

δP (Polar): Energy from dipolar intermolecular forces.[5]

-

δH (Hydrogen Bonding): Energy from hydrogen bonds, representing the ability of a molecule to accept or donate protons.[2][5]

The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the equation: δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, the distance (Ra) between their points in Hansen space must be small, ideally falling within an empirically determined "interaction radius" (R₀) for the solute.[2]

Causality in Solvent Selection: By selecting a range of solvents with varying δD, δP, and δH values, we can systematically probe the solute's solubility space. This allows us to understand why the compound is soluble in certain solvents (e.g., "high solubility in acetone is driven by a strong match in polar and hydrogen bonding parameters") rather than just observing the outcome.

The table below lists the Hansen parameters for a selection of common organic solvents, providing a basis for a rational screening set.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 6.3 | 6.1 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

| Data compiled from various sources including Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions guide our strategy, empirical measurement is essential for obtaining definitive data. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It involves creating a saturated solution and, after allowing it to reach equilibrium, measuring the concentration of the dissolved solute.

Detailed Protocol: Isothermal Shake-Flask Gravimetric Method

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the saturation solubility of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in a selected organic solvent at a specific temperature.

Materials:

-

2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide (high purity, >99%)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes (glass, gas-tight)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically compatible with the solvent)

-

Pre-weighed collection vials

-

Vortex mixer

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Conceptual 2D projection of Hansen space illustrating the relationship between a solute and good/bad solvents.

Conclusion

Characterizing the solubility of a novel compound such as 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a foundational activity in chemical and pharmaceutical development. This guide has outlined a robust, two-pronged strategy that combines the predictive power of Hansen Solubility Parameters for intelligent solvent selection with the empirical accuracy of the isothermal shake-flask method for definitive measurement. By adopting this integrated approach, researchers can efficiently generate a comprehensive and reliable solubility profile, enabling informed decisions in process optimization, formulation design, and overall project advancement.

References

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences, 29(2), 133-134. Available at: [Link]

-

Ferreira, A. M., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioResources, 14(3). Available at: [Link]

-

Solubility test for Organic Compounds. (2024). Course Hero. Available at: [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Available at: [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

-

HSP for Beginners. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Available at: [Link]

-

Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

-

Delgado-Povedano, M. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205. Available at: [Link]

-

Petereit, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3074-3082. Available at: [Link]

-

Kawska, A., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 565-572. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. lifechemicals.com [lifechemicals.com]

Safety Data Sheet (SDS) and toxicity data for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

An In-depth Technical Guide on the Safety and Toxicological Profile of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

Disclaimer

This document has been prepared to provide a comprehensive toxicological and safety framework for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. It is critical to note that as of the date of this publication, there is no publicly available, dedicated Safety Data Sheet (SDS) or a complete toxicological profile for this specific compound. The CAS number 33863-76-2, occasionally associated with this chemical name in some databases, officially corresponds to 1-Bromo-3-chloro-5-fluorobenzene . This guide, therefore, employs a scientific read-across and analog-based approach. The information herein is inferred from the known hazards and mechanisms of its core structural motifs: halogenated aromatic ethers (specifically bromophenoxy compounds) and N-alkoxy acetamides . All recommendations and data are presented to guide risk assessment and experimental design, not to serve as a definitive statement of fact. Empirical testing is required for a complete and accurate hazard characterization.

Introduction: A Compound Defined by its Moieties

2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a molecule of interest in synthetic chemistry and potential drug discovery programs. Its structure combines a brominated aromatic ring linked via an ether bond to an acetamide sidechain. The absence of direct safety data necessitates a deconstruction of the molecule to anticipate its biological behavior.

-

The 2-bromophenoxy group is a halogenated aromatic ether. This class of compounds is known for its potential to undergo metabolic activation and persist in biological systems. Concerns often include hepatotoxicity, endocrine disruption, and neurotoxicity.[1][2]

-

The N-(2-methoxyethyl)acetamide group is a substituted amide. The toxicological properties of amides are diverse, ranging from low toxicity to potential carcinogenicity and mutagenicity, often dependent on their metabolic fate and the nature of their substituents.[3][4][5]

This guide provides the necessary framework for professionals to handle this compound safely and to design a robust toxicological evaluation program.

Table 1: Compound Identity and Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

|---|---|---|

| IUPAC Name | 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide | --- |

| Molecular Formula | C₁₁H₁₄BrNO₃ | --- |

| Molecular Weight | 292.14 g/mol | --- |

| CAS Number | See Disclaimer above | --- |

| Appearance | Likely a solid at room temperature | Based on similar substituted acetamides[6] |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents | General property of aromatic ethers and amides |

Inferred Hazard Profile & Safety Recommendations

Based on an analysis of structurally related compounds, a presumptive hazard profile can be established to guide initial handling and personal protective equipment (PPE) selection.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement | Rationale / Analog Data |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | Bromophenols and some acetamides exhibit moderate acute oral toxicity.[7][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Halogenated aromatic compounds are frequently skin irritants.[9] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Common hazard for many organic chemicals, particularly those causing skin irritation.[9] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | A common precautionary statement for fine organic powders or volatile compounds.[9] |

| Suspected Carcinogenicity | H351: Suspected of causing cancer | Simple acetamide is classified as a suspected carcinogen.[8] This is a precautionary inference. |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and toxic to aquatic organisms.[7] |

Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, the following precautions are mandatory:

-

Engineering Controls: Handle only within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[11]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required. Ensure no skin is exposed.[11]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[11][12]

Postulated Toxicological Mechanisms

The toxicity of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is likely driven by its metabolism. The following diagram illustrates a plausible pathway leading to cellular damage, grounded in the known biochemistry of halogenated aromatics and acetamides.[1][13]

Caption: Postulated metabolic activation and toxicity pathway.

This proposed mechanism suggests that the primary toxicological concern is not the parent compound itself, but the reactive intermediates formed during Phase I metabolism in the liver. These electrophilic species can overwhelm cellular antioxidant defenses (like glutathione), leading to oxidative stress, damage to critical macromolecules, and ultimately, cell death.[14][15]

Framework for Toxicological Evaluation

A structured, multi-tiered approach is essential to definitively characterize the toxicological profile of this compound. The following workflow outlines the logical progression from initial screening to more complex studies.

Caption: Tiered workflow for toxicological evaluation.

Key Experimental Protocols

The following protocols represent self-validating, industry-standard methods for initial safety assessment.

Protocol 1: MTT Assay for In Vitro Cytotoxicity This assay measures the metabolic activity of cells as an indicator of viability.[16][17]

-

Cell Culture: Seed a relevant cell line (e.g., HepG2 human liver cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide in DMSO. Create a serial dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Bacterial Reverse Mutation (Ames) Test This assay assesses the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[18][19][20]

-

Strain Selection: Use at least two standard tester strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[21]

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify both direct-acting mutagens and those requiring bioactivation.[21]

-

Compound Preparation: Dissolve the test compound in DMSO to create a range of concentrations (typically on a log or half-log scale).

-

Plate Incorporation Method: a. To a sterile tube containing 2 mL of molten top agar (at 45°C), add: 0.1 mL of an overnight culture of the selected Salmonella strain, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer (for non-activation plates).[22] b. Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

Controls: Prepare plates for a vehicle control (DMSO) and positive controls for each strain with and without S9 activation (e.g., 2-aminoanthracene for +S9, 2-nitrofluorene for -S9).[21]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Acquisition: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Table 3: Summary of Proposed Foundational In Vitro Assays

| Assay | Endpoint Measured | Significance & Interpretation |

|---|---|---|

| MTT / LDH Release | Cell Viability / Membrane Integrity | Quantifies the concentration at which the compound is cytotoxic. A low IC₅₀ value indicates high potency.[23][24] |

| Ames Test (OECD 471) | Gene Mutation (Mutagenicity) | Identifies potential for the compound to damage DNA. A positive result is a significant red flag for carcinogenicity.[20] |

| hERG Patch Clamp | Cardiac Ion Channel Blockade | Screens for the risk of drug-induced cardiac arrhythmia (QT prolongation), a major cause of drug attrition. |

| Acute Oral Toxicity (OECD 420/423) | In Vivo Lethality / Morbidity | Establishes the acute lethal dose (LD₅₀) and provides data for GHS hazard classification.[25][26] |

Conclusion

While 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide lacks specific toxicological data, a robust safety and testing strategy can be formulated based on its chemical structure. The presence of a brominated aromatic ring and an acetamide moiety suggests a potential for hazards including skin/eye irritation, acute oral toxicity, and possible genotoxicity following metabolic activation. The protocols and workflows detailed in this guide provide a scientifically rigorous and ethically responsible path forward for researchers and drug development professionals. All handling should proceed with caution, assuming the compound is hazardous until empirical data proves otherwise.

References

-

Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. Retrieved from [Link]

-

Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

-

Gothe S.R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

-

National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

-

OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. Retrieved from [Link]

-

Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

-

ResearchGate. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity. Retrieved from [Link]

-

EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

-

Li, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. International journal of molecular sciences, 24(17), 13421. Retrieved from [Link]

-

Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. PubMed. Retrieved from [Link]

-

Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. Annual review of pharmacology and toxicology, 22, 517–554. Retrieved from [Link]

-

Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

EPA NEPI. (n.d.). Acetamide, Dimethylcarbamyl Chloride, and Related Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism. Retrieved from [Link]

-

Chen, Y., et al. (2020). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Journal of toxicology, 2020, 3399746. Retrieved from [Link]

-

Annamalai, P., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-77. Retrieved from [Link]

-

Li, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Koc, H., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical research in toxicology, 25(9), 1833–1841. Retrieved from [Link]

-

G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

-

Scribd. (n.d.). Acetamide Notes. Retrieved from [Link]

-

Bonin, A. M., et al. (2001). Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides. Mutation research, 494(1-2), 115–134. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplement. Retrieved from [Link]

-

ResearchGate. (2020). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Retrieved from [Link]

-

ResearchGate. (2018). Bromoxynil and 2-methyl-4-chlorophenoxyacetic acid (MCPA) poisoning could be a bad combination. Retrieved from [Link]

-

ResearchGate. (2009). Mutagenic N-Acyloxy-N-alkoxyamides: Probes for Drug–DNA Interactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Immunotoxicology of Halogenated Aromatic Hydrocarbons. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mutagenicity and DNA damage studies of N-acyloxy-N-alkoxyamides — the role of electrophilic nitrogen. Retrieved from [Link]

-

Glover, S. A., et al. (2011). Steric effects on the direct mutagenicity of N-acyloxy-N-alkoxyamides-probes for drug-DNA interactions. Mutation research, 722(1), 32–38. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

CompTox Chemicals Dashboard, US EPA. (2025, October 15). 1,4-Dibromo-2-(4-bromophenoxy)benzene - Hazard. Retrieved from [Link]

-

ConnectSci. (2023, January 19). Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity. Australian Journal of Chemistry. Retrieved from [Link]

-

Li, H. M., et al. (2011). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o389. Retrieved from [Link]

-

Kulyk, B., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molbank, 2023(4), M1770. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-(2-(((2S)-2-Hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014, October 13). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

-

Laboratory Procurement Services. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steric effects on the direct mutagenicity of N-acyloxy-N-alkoxyamides-probes for drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. aksci.com [aksci.com]

- 10. chemscene.com [chemscene.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. archpdfs.lps.org [archpdfs.lps.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. japsonline.com [japsonline.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. archive.epa.gov [archive.epa.gov]

- 23. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. ijrap.net [ijrap.net]

- 26. researchgate.net [researchgate.net]

Physicochemical Profiling: Hydrogen Bonding Dynamics of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

Topic: Physicochemical Profiling of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profile for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide . Beyond standard Lipinski counting, this document explores the quantum mechanical nuances, halogen bonding potential, and experimental validation protocols required for precise lead optimization.

Key Data Points:

-

Lipinski HBD Count: 1

-

Lipinski HBA Count: 3

-

Topological Polar Surface Area (TPSA): ~47.5 Ų

-

Halogen Bonding Potential: Significant (

-hole on ortho-Bromine)

Structural Elucidation & Functional Group Analysis

To accurately assign donor/acceptor counts, we must first deconstruct the molecule into its functional pharmacophores.

SMILES String: COCCNC(=O)COc1ccccc1Br

Functional Group Decomposition

| Functional Group | Structure Fragment | H-Bond Role | Classification Rationale |

| Phenoxy Ether | Acceptor | Two lone pairs on Oxygen ( | |

| Amide | Donor & Acceptor | Carbonyl Oxygen is a strong acceptor. Nitrogen proton is a strong donor. The Nitrogen lone pair is delocalized (resonance), rendering it non-basic and a negligible acceptor. | |

| Methoxy Ether | Acceptor | Two lone pairs on Oxygen; sterically accessible. | |

| Aryl Bromide | Traditionally ignored in Lipinski counts, but acts as a Lewis Acid (Halogen Bond Donor) in protein pockets. |

Visualization of H-Bonding Motifs

Figure 1: Functional decomposition of H-bonding sites. Note the distinction between classical H-bond acceptors (Oxygen) and the non-classical halogen bond donor (Bromine).[1]

Theoretical & Computational Counts

In drug design, "counts" vary depending on the rule set applied. Below is the comparative analysis for this specific acetamide derivative.

Lipinski Rule of 5 (Ro5)

Lipinski’s rules are binary. They do not account for bond strength, only the presence of atoms.

-

HBD: 1 (The Amide NH).[2]

-

HBA: 3 (Carbonyl O + Phenoxy O + Methoxy O).

-

Result: Passes Ro5 (HBD

5, HBA

Veber’s Rules (Rotatable Bonds & PSA)

Veber emphasizes flexibility and surface area for bioavailability.[3]

-

Rotatable Bonds: 6 (Phenoxy-C, O-C(methylene), C-C(carbonyl), N-C(ethyl), C-C(ethyl), C-O(methoxy)).

-

Polar Surface Area (TPSA):

-

Amide: ~29.1 Ų

-

Ether (Phenoxy): ~9.2 Ų

-

Ether (Aliphatic): ~9.2 Ų

-

Total TPSA: ~47.5 Ų

-

-

Implication: High probability of good oral bioavailability (Veber limit

140 Ų) and potential Blood-Brain Barrier (BBB) penetration (PSA < 90 Ų is often favorable for CNS entry).

The "Bromine Effect" (Halogen Bonding)

While standard counting ignores the Bromine, high-fidelity docking simulations must account for it. The Bromine atom at the ortho position creates a region of positive electrostatic potential (the

-

Interaction Type: Halogen Bond (XB).[4]

-

Partner: Backbone carbonyls or localized water molecules in the binding pocket.

-

Significance: Can increase binding affinity by 1–2 kcal/mol compared to a simple hydrophobic fit.

Experimental Validation Protocol

Theoretical counts are approximations. To rigorously determine the hydrogen bond acidity (Abraham solute descriptor

Objective

To measure the equilibrium constant (

Workflow: NMR Titration

Figure 2: Step-by-step NMR titration workflow for determining H-bond donor strength.

Detailed Protocol Steps

-

Solvent Selection: Use Deuterated Chloroform (

) as the host solvent because it is non-polar and will not compete for hydrogen bonds. -

Baseline Scan: Acquire a 1H-NMR spectrum of the pure compound (10 mM). Record the chemical shift (

) of the amide triplet/singlet (typically 6.0–8.0 ppm). -

Titration: Aliquot a reference H-bond acceptor (e.g., DMSO-

) into the NMR tube in increasing equivalents (0.5, 1.0, 2.0, 5.0, 10.0 eq). -

Observation: The amide proton is acidic. Upon H-bonding with DMSO, the proton nucleus becomes deshielded, causing a significant downfield shift (higher ppm).

-

Analysis: If the shift is sharp and linear/curvilinear, it confirms a single donor site. If the shift is negligible, it suggests strong intramolecular H-bonding (e.g., NH to the methoxy oxygen) locking the proton away from the solvent.

Pharmacological Implications[5][6]

Intramolecular H-Bonding (IMHB)

The structure N-C-C-O (amide nitrogen to methoxy oxygen) forms a 5-atom chain.

-

Possibility: A 5-membered intramolecular hydrogen bond ring (

) is geometrically strained but possible. -

Effect: If this IMHB forms, the effective HBD count drops to 0, and the molecule becomes more lipophilic (higher LogP), improving membrane permeability.

-

Prediction: The 5-membered ring is usually weak compared to 6- or 7-membered rings. Therefore, the molecule likely exists in an equilibrium, presenting an open HBD to solvent water, aiding solubility.

Solubility vs. Permeability

-

Solubility: The 3 acceptors (HBA) ensure reasonable aqueous solubility despite the lipophilic bromophenyl ring.

-

Permeability: With a TPSA < 60 Ų and MW < 300, this molecule is predicted to have high passive permeability across the gastrointestinal tract and the BBB.

References

-

Lipinski, C. A., et al. (2001).[5] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[6] Advanced Drug Delivery Reviews.

-

Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[3][7][8][5][9][10][11][12] Journal of Medicinal Chemistry.

-

Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 3: Enthalpies of hydrogen bonding of solutes with a standard acid and a standard base." Journal of Physical Organic Chemistry.

-

Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition.

Sources

- 1. Halogen bond - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. youtube.com [youtube.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Lipinski rule | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

Structural Informatics and Synthetic Methodologies for 2-(2-Bromophenoxy)-N-(2-methoxyethyl)acetamide: A Comprehensive Guide

Executive Summary

In modern drug discovery and cheminformatics, the precise structural representation and reproducible synthesis of building blocks are paramount. 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide (Molecular Formula: C₁₁H₁₄BrNO₃; MW: 288.14 g/mol ) represents a highly versatile aryloxyacetamide scaffold. Compounds of this class are frequently utilized in medicinal chemistry to target G-protein coupled receptors (GPCRs) and allosteric enzyme sites due to their favorable balance of hydrogen-bond donors/acceptors and lipophilic aromatic domains.

This whitepaper provides a rigorous, self-validating framework detailing the computational identifiers (SMILES, InChI, InChIKey) [1] and the step-by-step synthetic causality required to produce and analytically verify this molecule.

Part 1: Cheminformatics & Structural Identifiers

To ensure seamless integration into high-throughput screening (HTS) databases and computational modeling software, the molecular structure must be translated into standardized machine-readable formats.

SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) represents the molecule as a 1D graph. For 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, the canonical SMILES string is: COCCNC(=O)COc1ccccc1Br

Causality of the String: The string begins with the terminal methoxy group (COC), follows the ethyl linker (CCNC(=O)), bridges through the ether oxygen (COc1), and maps the ortho-brominated aromatic ring (ccccc1Br).

Standard InChI

Unlike SMILES, which can have multiple valid representations depending on the starting atom, the [2] utilizes a strict canonicalization algorithm to generate a single, unique identifier: InChI=1S/C11H14BrNO3/c1-15-6-5-13-11(14)7-16-10-4-2-3-8-9(10)12/h2-4,8H,5-7H2,1H3,(H,13,14)

InChIKey Generation

Because the full InChI string is often too lengthy for efficient database indexing, it is compressed into a 27-character InChIKey using a [3].

While the exact hash is computed algorithmically via cheminformatics toolkits (e.g., RDKit), the anatomy of the InChIKey is strictly standardized:

-

Block 1 (14 characters): Encodes the molecular skeleton and connectivity.

-

Block 2 (8 characters): Encodes stereochemistry and isotopic data.

-

Block 3 (3 characters): Flags the standard version and protonation state (typically SA-N for Standard, Version 1, Neutral).

Cheminformatics data flow from chemical structure to a unique 27-character InChIKey identifier.

Part 2: Synthetic Methodology & Causality

The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is achieved through a robust, three-step linear sequence. Every step is designed as a self-validating system , ensuring that intermediate integrity is confirmed before downstream progression.

Step 1: Williamson Ether Synthesis

-

Protocol: Dissolve 2-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF. Stir at room temperature for 15 minutes. Add ethyl bromoacetate (1.1 equiv) dropwise. Heat the reaction to 80°C for 4 hours.

-

Causality: K₂CO₃ is selected as a mild base because its pKa is perfectly tuned to deprotonate the phenol (pKa ~9.5) without causing premature hydrolysis of the ethyl ester. DMF provides a polar aprotic environment, leaving the phenoxide anion highly nucleophilic, thereby accelerating the Sₙ2 displacement of the bromide.

-

Self-Validating Step: Analyze an aliquot via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the 2-bromophenol spot (R_f ~0.6) and the emergence of a new UV-active spot (R_f ~0.4) validates the formation of the intermediate ethyl 2-(2-bromophenoxy)acetate.

Step 2: Saponification

-

Protocol: Dissolve the intermediate ester in a 3:1 mixture of THF and water. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate in vacuo.

-

Causality: LiOH is preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, directing and accelerating the hydroxide attack while minimizing unwanted side reactions.

Step 3: HATU-Mediated Amide Coupling

-

Protocol: Dissolve the resulting 2-(2-bromophenoxy)acetic acid (1.0 equiv) in anhydrous DMF. Add [4] (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the active ester. Add 2-methoxyethylamine (1.2 equiv) and stir for 4 hours at room temperature.

-

Causality: HATU is chosen over standard carbodiimides (like EDC) due to its superior kinetics. The reaction proceeds via an OAt-active ester. The pyridine nitrogen of the HOAt leaving group participates in a [5], which anchors the incoming amine and dramatically accelerates aminolysis. DIPEA serves as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the highly reactive intermediate.

-

Self-Validating Step: LC-MS analysis of the crude mixture must confirm the consumption of the acid and the presence of the target mass (m/z 288.0/290.0[M+H]⁺) prior to aqueous workup.

Three-step synthetic workflow for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide.

Part 3: Analytical Validation (Self-Validating System)

To definitively prove the structural integrity of the synthesized compound, orthogonal analytical techniques (NMR and Mass Spectrometry) must align with theoretical predictions. The presence of the bromine atom provides a distinct 1:1 isotopic signature in the mass spectrum, acting as a built-in validation marker.

Quantitative Data Summary

| Analytical Method | Target Feature / Proton Type | Expected Signal / Shift | Multiplicity | Integration |

| LC-MS (ESI+) | Target Mass[M+H]⁺ | m/z 288.0 & 290.0 | Isotopic Doublet (1:1) | N/A |

| ¹H NMR (400 MHz) | Terminal Methoxy (-OCH₃) | ~3.35 ppm | Singlet (s) | 3H |

| ¹H NMR (400 MHz) | Ethyl Linker (-CH₂-N) | ~3.45 ppm | Quartet (q) | 2H |

| ¹H NMR (400 MHz) | Ethyl Linker (-CH₂-O) | ~3.50 ppm | Triplet (t) | 2H |

| ¹H NMR (400 MHz) | Acetyl Core (-O-CH₂-C=O) | ~4.55 ppm | Singlet (s) | 2H |

| ¹H NMR (400 MHz) | Aromatic Protons (Phenoxy) | 6.85 – 7.55 ppm | Multiplets (m) | 4H |

| ¹H NMR (400 MHz) | Amide Proton (-NH) | ~7.20 ppm | Broad Triplet (br t) | 1H |

Note: The quartet splitting of the -CH₂-N protons arises from coupling to both the adjacent -CH₂-O protons and the amide -NH proton.

References

-

International Union of Pure and Applied Chemistry (IUPAC). "What on Earth is InChI?". IUPAC.[Link]

-

Wikipedia Contributors. "International Chemical Identifier". Wikipedia, The Free Encyclopedia. [Link]

-

Heidenreich, Hunter. "InChI: The Worldwide Chemical Structure Identifier Standard". Hunter Heidenreich Blog.[Link]

-

Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia.[Link]

Methodological & Application

Reagents required for the preparation of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

Application Note & Protocol

Topic: Preparation of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

Audience: Researchers, scientists, and drug development professionals

A Strategic Approach to the Synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide: A Detailed Technical Guide

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, a compound of interest as a potential scaffold in medicinal chemistry and drug development. The synthetic strategy is bifurcated into two primary stages: an initial Williamson ether synthesis to construct the 2-(2-bromophenoxy)acetic acid intermediate, followed by a robust amide coupling reaction to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed, replicable protocols, and incorporates critical safety and analytical considerations to ensure a self-validating and reliable synthetic workflow.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target molecule is logically approached in two distinct, high-yielding steps. This strategy isolates the formation of the two key functional groups—the ether and the amide—preventing potential cross-reactivity and simplifying purification.

-

Step 1: Williamson Ether Synthesis. This classical and highly reliable method is employed to form the ether linkage.[1][2] The process involves the deprotonation of 2-bromophenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an appropriate two-carbon electrophile bearing a carboxylic acid moiety.[2][3]

-

Step 2: Amide Bond Formation. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions. Therefore, the carboxylic acid intermediate must first be "activated" to convert the hydroxyl group into a better leaving group. This is achieved using a coupling reagent, which facilitates nucleophilic attack by the amine, 2-methoxyethylamine, to form the stable amide bond.[4][5]

The overall synthetic pathway is illustrated below.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimizing Reaction Conditions for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide Synthesis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. This compound and its derivatives are of significant interest in medicinal chemistry. The following protocols and discussions are grounded in established principles of organic synthesis, particularly the Williamson ether synthesis, and aim to provide a robust framework for achieving high-yield, high-purity synthesis. We will explore the critical parameters influencing the reaction, including the choice of base, solvent, temperature, and the potential role of phase-transfer catalysis.

Introduction

The synthesis of phenoxyacetamide derivatives is a cornerstone in the development of various therapeutic agents.[1][2] The target molecule, 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, incorporates a phenoxyacetamide core, a common scaffold in pharmacologically active compounds. The optimization of its synthesis is crucial for efficient and cost-effective drug discovery and development pipelines. The primary synthetic route involves a Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[3][4][5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6]

This guide will dissect the key variables in the synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, providing both theoretical understanding and practical, step-by-step protocols. Our focus will be on maximizing yield and purity by systematically evaluating and optimizing reaction parameters.

Reaction Mechanism and Theoretical Considerations

The synthesis of the target molecule can be conceptually broken down into two key transformations:

-

O-Alkylation of 2-Bromophenol: This step involves the deprotonation of 2-bromophenol to form a phenoxide, which then acts as a nucleophile to attack an appropriate electrophile. This is a classic Williamson ether synthesis.[3][6]

-

Amide Bond Formation: The formation of the amide bond between the resulting phenoxyacetic acid derivative and 2-methoxyethylamine.

Alternatively, a more convergent approach involves the reaction of 2-bromophenol with a pre-formed N-(2-methoxyethyl)-2-haloacetamide. This guide will focus on the optimization of the O-alkylation step, as it is often the most critical for overall success.

O-Alkylation via Williamson Ether Synthesis

The reaction proceeds as follows:

Several factors can influence the efficiency of this SN2 reaction:

-

Choice of Base: The base must be strong enough to deprotonate the phenol (pKa ~10) but should not promote side reactions. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3, Cs2CO3), and hydrides (NaH).[7][8]

-

Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation, leaving the anion more reactive.[4][9] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[9]

-

Leaving Group: The nature of the leaving group on the acetamide electrophile is important. Bromides and iodides are generally better leaving groups than chlorides.

-

Temperature: Higher temperatures can increase the reaction rate but may also lead to undesired side reactions. Optimization of the reaction temperature is crucial.[10]

Potential Side Reactions

-

C-Alkylation: Under certain conditions, the phenoxide can undergo C-alkylation, where the electrophile attacks the aromatic ring instead of the oxygen atom.[9] This is generally less favorable but can be influenced by the solvent and counter-ion.[9]

-

Elimination: If the alkyl halide is sterically hindered (secondary or tertiary), elimination reactions can compete with substitution.[5][6] This is less of a concern with the primary halide in 2-chloro-N-(2-methoxyethyl)acetamide.

Experimental Protocols

Materials and Methods

-

2-Bromophenol

-

2-Chloro-N-(2-methoxyethyl)acetamide (or 2-bromoacetamide and 2-methoxyethylamine for a two-step approach)

-

Potassium Carbonate (K2CO3), anhydrous

-

Cesium Carbonate (Cs2CO3)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Silica gel for column chromatography

General Procedure for the Synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

A generalized protocol is provided below. Specific modifications for optimization are detailed in the subsequent sections.

-

To a solution of 2-bromophenol (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 10 mL/mmol of phenol), add the selected base (1.2 - 2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add 2-chloro-N-(2-methoxyethyl)acetamide (1.1 eq) to the reaction mixture.

-

If using a phase-transfer catalyst, add it at this stage (0.1 eq).

-

Heat the reaction mixture to the desired temperature and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions

A systematic approach to optimizing the reaction conditions is presented below. The goal is to identify the combination of parameters that provides the highest yield and purity of the desired product.

Screening of Bases

The choice of base is critical for efficient phenoxide formation.

| Base | Equivalents | Solvent | Temperature (°C) | Observed Yield (%) | Notes |

| K2CO3 | 1.5 | DMF | 80 | Moderate | Standard, cost-effective base. Reaction may be slow. |

| Cs2CO3 | 1.5 | ACN | 60 | High | More reactive than K2CO3, allows for lower temperatures.[7] |

| NaH | 1.2 | DMF | 25 - 60 | High | Very effective, but requires careful handling due to its reactivity with water. |

Recommendation: Start with K2CO3 in DMF as a baseline. For improved reactivity and milder conditions, Cs2CO3 in ACN is an excellent alternative. NaH offers high reactivity but requires more stringent anhydrous conditions.

Solvent Effects

The solvent significantly impacts the reaction rate and outcome.

| Solvent | Base | Temperature (°C) | Observed Yield (%) | Notes |

| DMF | K2CO3 | 80 | Good | Good solvating power for both reactants. |

| ACN | Cs2CO3 | 60 | Excellent | Lower boiling point, easier to remove post-reaction. |

| Acetone | K2CO3 | Reflux | Moderate | Can be a good alternative to DMF and ACN.[7] |

| THF | NaH | Reflux | Good | Effective with strong bases like NaH. |

Recommendation: Acetonitrile and DMF are generally the best choices for this type of reaction.[4][7] The selection may depend on the boiling point and ease of removal.

Role of Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) can be beneficial, especially when using inorganic bases that have low solubility in organic solvents.[11][12][13] A PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[11][12]

| Catalyst | Base | Solvent | Temperature (°C) | Observed Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | | TBAB | K2CO3 | Toluene/H2O | 80 | Good | Classic PTC conditions, can avoid anhydrous solvents. | | None | K2CO3 | DMF | 80 | Moderate | Reaction proceeds but may be slower without a PTC. |

Recommendation: The use of a PTC like TBAB is highly recommended when employing a biphasic system or when the base has poor solubility in the organic solvent. This can lead to faster reaction times and milder conditions.[11]

Visualizing the Workflow

Reaction Pathway

Caption: General reaction pathway for the synthesis.

Optimization Workflow

Caption: A systematic workflow for optimizing reaction conditions.

Conclusion

The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide can be efficiently achieved through a Williamson ether synthesis. The optimization of reaction conditions is paramount for obtaining high yields and purity. Key factors to consider are the choice of a suitable base and solvent, with combinations like cesium carbonate in acetonitrile or sodium hydride in DMF often providing excellent results. The use of a phase-transfer catalyst can further enhance reaction rates and allow for milder conditions. By systematically evaluating these parameters, researchers can develop a robust and scalable protocol for the synthesis of this and related phenoxyacetamide derivatives.

References

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

-

TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

-

PMC. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

- Google Patents. (2006, August 22). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

-

MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

-

Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]

-

ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

MDPI. (2025, February 26). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. [Link]

-

PMC. (n.d.). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. [Link]

-

PMC. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]

-

Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. [Link]

-

PubChem. (n.d.). Acetamide, n-[(1s,2r)-3-[[[4-[2-(2-methoxyphenylamino) - PubChemLite. [Link]-4-thiazolyl_phenyl_sulfonyl___2-methylpropyl_amino-2-hydroxy-1-phenylmethyl)propyl-2-_2_6-dimethyl-4-bromophenoxy)-)

-

Organic Syntheses Procedure. (n.d.). n-bromoacetamide. [Link]

-

RSC Advances (RSC Publishing). (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

- Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide. /en)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. francis-press.com [francis-press.com]

- 4. tailoredread.com [tailoredread.com]

- 5. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. mdpi.com [mdpi.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]

Solvent selection for dissolving 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide for assays

Topic: Solvent Selection for Dissolving 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide for Assays

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the rational selection of an appropriate solvent system for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, a compound with functionalities requiring careful consideration for solubilization. Proper solvent selection is a critical first step that directly impacts data quality, reproducibility, and the ultimate success of downstream applications, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and various biological assays. We present a systematic approach, beginning with a physicochemical analysis of the target molecule, followed by a detailed protocol for empirical solubility testing and the preparation of accurate, stable stock solutions.

Physicochemical Characterization of the Analyte

A thorough understanding of the analyte's molecular structure is paramount to predicting its solubility behavior. The principle of "like dissolves like" is the foundation of solvent selection, where the polarity of the solvent should match that of the solute for optimal interaction.[1][2]

Molecular Structure:

Functional Group Analysis:

-

Bromophenoxy Group: An aromatic ring substituted with a bromine atom and an ether linkage. This part of the molecule is predominantly non-polar and hydrophobic but possesses some polar character due to the ether oxygen.

-

Amide Linkage (-C(=O)N-): This is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H, if it were a secondary amide) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen). Secondary and primary amides are generally more polar than tertiary amides.[3]

-

Methoxyethyl Group (-CH2-CH2-O-CH3): This aliphatic ether chain adds a degree of polarity and potential for hydrogen bonding at the ether oxygen.

Overall Polarity Assessment: The combination of a large non-polar aromatic system with polar amide and ether functionalities suggests that 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide is a moderately polar molecule. It is unlikely to be freely soluble in highly polar solvents like water or in very non-polar solvents like hexanes. A solvent of intermediate polarity or a polar aprotic solvent is expected to be most effective.

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds Direct experimental data for the target analyte is not readily available; therefore, properties are inferred from similar structures.

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~288 g/mol | Higher molecular weight can sometimes decrease solubility. |

| XLogP3 | ~1.5 - 2.5 | A positive LogP value indicates a preference for a non-polar environment over water, suggesting limited aqueous solubility. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Can interact with protic solvents and hydrogen bond acceptors. |

| Hydrogen Bond Acceptors | 4 (Amide O, Amide N, 2x Ether O) | Can interact with protic solvents and hydrogen bond donors. |

The Critical Role of the Solvent in Analytical Assays

The choice of solvent extends beyond simple dissolution and has profound implications for the analytical method employed. An improperly chosen solvent can introduce artifacts, degrade the analyte, or interfere with detection.[4]

-

Purity: Always use high-purity, HPLC-grade (or equivalent) solvents to minimize baseline noise, avoid contaminant peaks, and ensure run-to-run reproducibility.[1][2][4][5] Impurities can directly interact with the analyte or column, compromising the results.[2]

-

UV Cutoff: For assays using UV detection (like HPLC), the solvent must have a low UV absorbance at the detection wavelength to prevent it from obscuring the analyte signal.[2][4]

-

Viscosity: Solvents with high viscosity can generate excessive backpressure in HPLC systems, potentially damaging the pump and column.[2]

-

Volatility: Highly volatile solvents can evaporate over the course of an experiment, altering the concentration of the mobile phase and affecting retention time reproducibility.[2]

-

Assay Compatibility: For biological assays, solvents like DMSO are common but must be used at a final concentration that is non-toxic to the cells or enzyme system being studied.

Systematic Solvent Selection and Solubility Testing

A systematic, empirical approach is the most reliable method to determine the optimal solvent. This involves screening a panel of common laboratory solvents with varying polarities.

Workflow for Solvent Selection

Caption: A systematic workflow for selecting an appropriate solvent.

Table 2: Initial Solvent Screening Guide

| Solvent | Type | Polarity Index | Expected Solubility | Rationale |

| Water | Polar Protic | 10.2 | Very Low | The non-polar bromophenoxy group will likely limit solubility in highly polar water. |

| Methanol (MeOH) | Polar Protic | 5.1 | Moderate | May dissolve the compound, but the non-polar portion might limit high concentrations. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to Good | Less polar than methanol; may be a better choice for balancing polar and non-polar features. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Good | A versatile solvent with low viscosity and a low UV cutoff, making it ideal for HPLC.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Excellent | A very strong solvent for a wide range of organic compounds; ideal for primary stock solutions. |

| Acetone | Polar Aprotic | 5.1 | Good | Good general-purpose solvent, but its high volatility can be a drawback. |

| Dichloromethane (DCM) | Non-polar | 3.1 | Moderate | May be effective, but less polar than ideal. Often used in synthesis and purification.[6] |

| Ethyl Acetate (EtOAc) | Intermediate | 4.4 | Good | A good "green" solvent alternative that can be effective for compounds of intermediate polarity.[7] |

Protocol 1: Small-Scale Qualitative Solubility Assessment

Objective: To rapidly determine a suitable solvent for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide by testing its solubility in a panel of candidate solvents.

Materials:

-

2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide

-

Analytical balance (accurate to at least 0.1 mg)[8]

-

2 mL glass vials or microcentrifuge tubes

-

Candidate solvents (HPLC grade): DMSO, Acetonitrile, Ethanol, Ethyl Acetate

-

Pipettors and tips

-

Vortex mixer

Procedure:

-

Weigh approximately 1-2 mg of the compound into four separate, labeled vials. Record the exact mass for each.

-

To the first vial, add the first candidate solvent (e.g., Acetonitrile) dropwise, starting with 100 µL.

-

Cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background. Look for any suspended particles or cloudiness.

-

If the solid has not fully dissolved, add another 100 µL of the solvent, vortex, and inspect again.

-

Continue adding solvent in 100 µL increments until the compound is fully dissolved or a total volume of 1 mL has been reached.

-

Record the volume of solvent required to achieve complete dissolution. This allows for an estimation of solubility (e.g., if 2 mg dissolves in 200 µL, the solubility is ~10 mg/mL).

-

Repeat steps 2-7 for each of the other candidate solvents.

-

Decision Point: The best solvent will be the one that dissolves the compound completely at the highest concentration (lowest volume). For most applications, a solubility of >10 mg/mL is desirable for a stock solution.

Preparation of Concentrated Stock Solutions

Preparing an accurate and stable concentrated stock solution is essential for experimental consistency.[9][10] It minimizes repetitive weighing of small quantities, which is a significant source of error, and conserves valuable compounds.[10][11] DMSO is often the solvent of choice for a primary stock solution due to its high solubilizing power and miscibility with aqueous media used in subsequent dilutions.

Workflow for Stock Solution Preparation and Use

Sources

- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 2. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]

- 3. Partition of compounds from water and from air into amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Solutions and dilutions: working with stock solutions [ruf.rice.edu]

- 11. phytotechlab.com [phytotechlab.com]

Application Note: A Detailed Protocol for the N-Alkylation of 2-(2-bromophenoxy)acetamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the N-alkylation of 2-(2-bromophenoxy)acetamide to produce 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide. This compound is a critical intermediate in the synthesis of various pharmaceutically active molecules. The procedure detailed herein utilizes a sodium hydride-mediated SN2 reaction with 1-bromo-2-methoxyethane in N,N-dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, practical advice for execution, characterization data, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction and Significance

The synthesis of N-substituted acetamides is a cornerstone transformation in medicinal chemistry and drug development. The target molecule, 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, serves as a key building block for more complex pharmaceutical agents. The N-alkylation of a secondary amide, such as 2-(2-bromophenoxy)acetamide, is a robust method to introduce functionalized side chains.

The described reaction is a nucleophilic substitution where the amide nitrogen, after deprotonation, acts as a nucleophile to displace a bromide ion from an alkyl halide. This process, while conceptually similar to the Williamson ether synthesis, focuses on the formation of a C-N bond, which is fundamental in the assembly of countless biologically active compounds.

Reaction Mechanism and Scientific Principles

The N-alkylation of 2-(2-bromophenoxy)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding the principles governing this reaction is critical for optimizing conditions and minimizing side products.

Pillar 1: Nucleophile Activation The amide N-H proton is weakly acidic. To render the amide sufficiently nucleophilic to attack an alkyl halide, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an ideal choice for this purpose. It irreversibly deprotonates the amide to form a resonance-stabilized amidate anion. The negative charge is shared between the nitrogen and oxygen atoms, but the nitrogen acts as the primary site of alkylation in this system.

Pillar 2: The SN2 Reaction The resulting amidate anion attacks the electrophilic carbon of 1-bromo-2-methoxyethane. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks. For an efficient SN2 reaction, a primary alkyl halide like 1-bromo-2-methoxyethane is preferred, as it minimizes steric hindrance and the competing E2 elimination side reaction.

Pillar 3: Solvent Choice The choice of solvent is crucial. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are excellent for SN2 reactions because they can solvate the sodium cation (Na⁺) while leaving the amidate anion relatively "naked" and highly reactive.[1][2]

Caption: Reaction scheme for the N-alkylation of 2-(2-bromophenoxy)acetamide.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |

| 2-(2-bromophenoxy)acetamide | 25034-79-5 | 230.07 | 1.0 | 2.30 g |

| Sodium Hydride (NaH), 60% in oil | 7646-69-7 | 24.00 (as 100%) | 1.1 | 0.44 g |

| 1-Bromo-2-methoxyethane | 6482-24-2 | 138.99 | 1.2 | 1.67 g (1.13 mL) |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction/chromatography |

| Hexane | 110-54-3 | 86.18 | - | For chromatography |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | For quenching |

| Brine (Saturated aq. NaCl solution) | 7647-14-5 | 58.44 | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Addition funnel or syringe pump

-

Magnetic stir plate

-

Ice-water bath